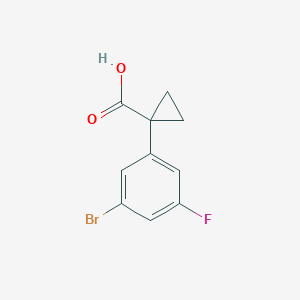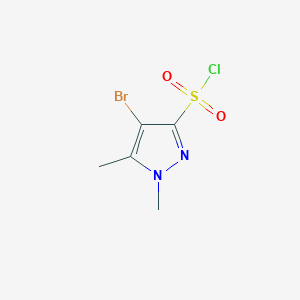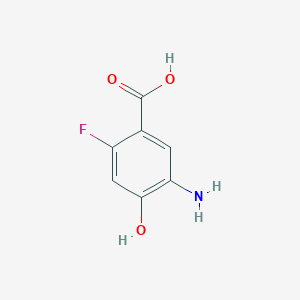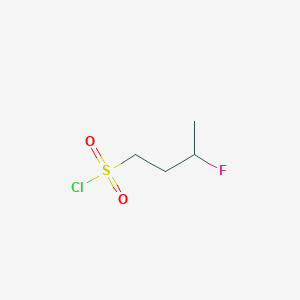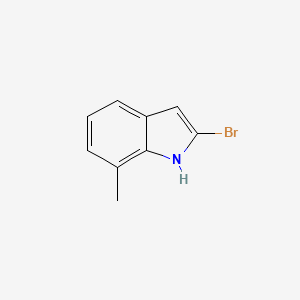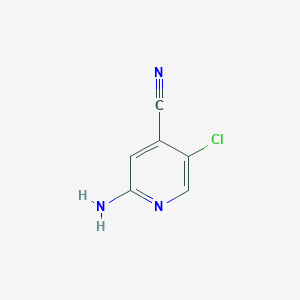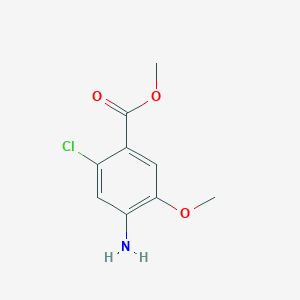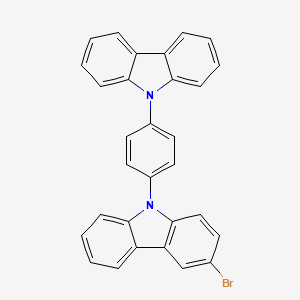
9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole
Übersicht
Beschreibung
“9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester” is a compound that is majorly used as an intermediate in electronic devices. Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings . It can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of “4-(9H-Carbozol-9-yl)phenylboronic acid” involves the use of Triisopropyl borate and "(9-(4-BROMOPHENYL))-9H-CARBAZOLE" .Molecular Structure Analysis
The molecular formula of “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester” is C24H24BNO2 . The molecular weight is 369.26 . The molecular formula of “4-(9H-Carbazol-9-yl)phenylboronic acid” is C18H14BNO2 . The average mass is 287.120 Da .Physical and Chemical Properties Analysis
The form of “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester” is solid . The melting point is between 165-173 °C .Wissenschaftliche Forschungsanwendungen
Carbazoles in Synthesis and Functional Materials
Carbazoles are key nitrogen heterocycles present in a range of natural products, pharmaceuticals, and functional materials. Their broad applications have driven the development of various synthetic strategies, focusing on substituted amines or indoles as substrates. Recent advancements highlight methods for deriving diversely substituted carbazoles with significant pharmacological activity, emphasizing transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations as pivotal techniques (Aggarwal, Sushmita, & Verma, 2019).
Carbazole-based Molecules for Optoelectronics
Donor-acceptor type carbazole-based molecules are crucial for light-emitting applications, including organic light-emitting diodes (OLEDs). Their bipolar charge transport properties and varied structures have been extensively reviewed, showcasing the role of carbazole units in TADF applications and as host materials in phosphorescent OLEDs (Ledwon, 2019).
Antioxidant Activities of Carbazoles
The synthesis and antioxidant activities of multi-substituted carbazole alkaloids and their phenolic counterparts have been explored, with a focus on their ability to scavenge radicals and reduce copper. The phenolic core of these carbazoles, especially when substituted at specific positions, plays a significant role in their antioxidant activity, providing insights for designing novel antioxidants (Hieda, 2017).
Halogenated Carbazoles in the Environment
The environmental presence of halogenated carbazoles, known for their persistence and dioxin-like toxicological potential, has been linked to the production of halogenated indigo dyes. This research traces the anthropogenic origins of various halogenated carbazoles, offering a perspective on their production pathways and environmental impacts (Parette et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds with carbazole units are known to be electron-rich and have been used in electronic devices .
Mode of Action
The compound interacts with its targets by acting as an electron donor . It has low electron mobility and has been used as exciton/electron blocking layer materials because of its high lying LUMO energy level . This interaction results in changes in the electronic properties of the device it is used in .
Biochemical Pathways
It is known that the compound can be used in the formation of novel donor-π-acceptor dyes for electrochemical applications .
Pharmacokinetics
Its molecular structure, which includes benzene rings, boronic acid pinacol ester, and carbazole rings, suggests that it may have unique pharmacokinetic properties .
Result of Action
The compound’s action results in changes in the electronic properties of the device it is used in . It is widely used as a hole-transport and hole-injection material in light-emitting diodes and perovskite solar cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure .
Eigenschaften
IUPAC Name |
3-bromo-9-(4-carbazol-9-ylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2/c31-20-13-18-30-26(19-20)25-9-3-6-12-29(25)33(30)22-16-14-21(15-17-22)32-27-10-4-1-7-23(27)24-8-2-5-11-28(24)32/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYCIRFFXNWOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=C(C=C(C=C6)Br)C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




